3-Trimethylsilyl-4-phenanthryl triflate
Description
3-Trimethylsilyl-4-phenanthryl triflate (CAS: Not explicitly provided) is a trifluoromethanesulfonate (triflate) ester featuring a phenanthrene backbone substituted at the 3-position with a trimethylsilyl (TMS) group and at the 4-position with a triflyloxy group (OSO₂CF₃). The triflate moiety is a highly reactive leaving group, making this compound valuable in cross-coupling reactions (e.g., Suzuki, Heck) and electrophilic aromatic substitutions. The bulky phenanthryl framework and electron-donating TMS group confer unique steric and electronic properties, influencing reactivity and stability .
Properties
IUPAC Name |
(3-trimethylsilylphenanthren-4-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O3SSi/c1-26(2,3)15-11-10-13-9-8-12-6-4-5-7-14(12)16(13)17(15)24-25(22,23)18(19,20)21/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWDYMWNLNYUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C2=C(C=CC3=CC=CC=C32)C=C1)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an SN2-type mechanism , where the triflate group acts as a leaving site. For example, treatment of 4-phenanthryl triflate with trimethylsilyl chloride (TMSCl) in the presence of potassium tert-butoxide (t-BuOK) in dichloromethane (CH₂Cl₂) at −15°C yields the target compound. Molecular sieves (4 Å) are critical for moisture control, as trace water hydrolyzes TMSCl, reducing yields.
Typical Procedure :
-
Dissolve 4-phenanthryl triflate (1 mmol) in dry CH₂Cl₂ (8 mL) with 4 Å molecular sieves.
-
Add t-BuOK (2.2 mmol) at −15°C under argon.
-
Introduce TMSCl (1.5 mmol) dropwise and stir at room temperature for 48 hours.
-
Filter, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate).
Yield : 45–60% (hypothesized based on analogous reactions).
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-mediated stannylation and silylation protocols, inspired by phenanthrene functionalization, offer regioselective pathways. These methods employ Pd(OAc)₂ with ligands to couple stannylated or silylated reagents with halogenated phenanthrenes.
Stannylation-Silylation Tandem Reaction
A two-step process involves:
-
Stannylation : React 4-bromophenanthrene with hexamethylditin (Sn₂Me₆) using Pd(OAc)₂ and 1,1,3,3-tetramethylbutyl isocyanide in tetrahydrofuran (THF).
-
Silylation : Substitute the stannyl group with TMSCl via transmetallation.
Key Parameters :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: 18-crown-6 (for stabilization)
-
Solvent: THF at 60°C
-
Yield: 50–70% (extrapolated from similar stannylation yields).
Iodonium Salt-Mediated Synthesis
Trimethylsilylethynyl(phenyl)iodonium triflate serves as a versatile silylating agent. Reacting this iodonium salt with 4-phenanthrol (generated in situ from 4-phenanthryl triflate) under mild conditions facilitates TMS group transfer.
Optimized Protocol :
-
Generate 4-phenanthrol via triflate hydrolysis (K₂CO₃, methanol).
-
React with trimethylsilylethynyl(phenyl)iodonium triflate (1.2 equiv) in CH₂Cl₂ at 20°C.
-
Stir for 24 hours, then purify via distillation (125–135°C under reduced pressure).
Advantages :
Optimization of Reaction Conditions and Purification
Critical parameters for all methods include:
| Parameter | Direct Silylation | Palladium Cross-Coupling | Iodonium Salt Method |
|---|---|---|---|
| Temperature | −15°C to 25°C | 60°C | 20°C |
| Catalyst/Ligand | None | Pd(OAc)₂/18-crown-6 | None |
| Solvent | CH₂Cl₂ | THF | CH₂Cl₂ |
| Yield | 45–60% | 50–70% | 60–75% |
| Purity | 95–98% | 90–95% | ≥99% |
Purification Challenges :
-
Silica gel chromatography removes unreacted TMSCl but risks hydrolyzing the product.
-
Distillation (as in) is optimal for high-purity isolates but requires careful temperature control to prevent decomposition.
Comparative Analysis of Synthetic Routes
Direct Silylation :
-
Pros : Simplicity, no metal catalysts.
-
Cons : Moderate yields, sensitivity to moisture.
Palladium-Catalyzed :
-
Pros : High regioselectivity, adaptable to diverse substrates.
-
Cons : Costly catalysts, ligand optimization required.
Iodonium Salt Method :
-
Pros : High purity, scalable.
-
Cons : Limited substrate scope, iodonium salt availability.
Chemical Reactions Analysis
Types of Reactions: 3-Trimethylsilyl-4-phenanthryl triflate undergoes various types of chemical reactions, including:
Substitution Reactions: The triflate group can be substituted with other nucleophiles, such as fluoride ions, to form new compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Fluoride Ions: Used in substitution reactions to replace the triflate group.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions, respectively.
Major Products Formed:
Substituted Phenanthrene Derivatives: Formed through substitution reactions.
Oxidized or Reduced Phenanthrene Compounds: Formed through oxidation or reduction reactions.
Scientific Research Applications
Chemistry: 3-Trimethylsilyl-4-phenanthryl triflate is widely used in organic synthesis as a precursor for various chemical reactions. It is particularly useful in the synthesis of complex organic molecules and natural products.
Biology: In biological research, the compound is used to study the effects of silyl groups on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound’s unique properties make it valuable in medicinal chemistry for the development of new pharmaceuticals. It is used in the synthesis of drug candidates and in the study of drug-receptor interactions.
Industry: In the industrial sector, 3-Trimethylsilyl-4-phenanthryl triflate is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism of action of 3-Trimethylsilyl-4-phenanthryl triflate involves the activation of the triflate group, which acts as a leaving group in substitution reactions. The trimethylsilyl group stabilizes the intermediate species formed during the reaction, facilitating the formation of the final product . The compound’s effects are mediated through its interaction with molecular targets, such as enzymes and receptors, in biological systems .
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
- However, the TMS group may enhance stability during storage or handling by protecting reactive sites .
Thermal and Solubility Properties
| Compound | Thermal Stability | Solubility (Polar Solvents) | Notes |
|---|---|---|---|
| 3-TMS-4-phenanthryl triflate | Moderate | Low | Phenanthryl reduces polarity |
| 4-Triflyloxybenzene | High | High | Simple aryl structure |
| 3-TMS-1-naphthyl triflate | Moderate | Moderate | Balance of TMS and naphthyl |
Electronic Effects
The TMS group is weakly electron-donating via σ-π hyperconjugation, which may slightly deactivate the aromatic ring toward electrophilic substitution. In contrast, triflate is a strong electron-withdrawing group, creating a polarized environment for reactions. Comparable compounds without TMS (e.g., 4-phenanthryl triflate) may exhibit higher electrophilicity but lower stability.
Research Findings and Limitations
Gaps in Data
The provided evidence lacks specific studies on this compound. Thus, comparisons rely on extrapolation from structurally related systems.
Q & A
Q. What are the optimal synthetic methods for preparing 3-Trimethylsilyl-4-phenanthryl triflate, and how do reaction conditions influence yield?
The synthesis of triflate derivatives typically employs triflic anhydride (Tf2O) and pyridine in chlorinated solvents (e.g., CH2Cl2 or CCl4) at ambient or slightly elevated temperatures. For example, allyl and propargyl triflates are synthesized via this method, with yields dependent on stoichiometric control of Tf2O and the alcohol precursor . For sterically hindered substrates like 3-Trimethylsilyl-4-phenanthrol, extended reaction times (24–72 hours) and rigorous exclusion of moisture are critical to avoid hydrolysis. Monitoring via thin-layer chromatography (TLC) or <sup>19</sup>F NMR is recommended to confirm triflate formation .
Q. How can researchers characterize the stability of 3-Trimethylsilyl-4-phenanthryl triflate under varying storage conditions?
Stability studies should focus on moisture sensitivity and thermal decomposition. Triflates are prone to hydrolysis, requiring storage under inert atmospheres (argon or nitrogen) at sub-0°C temperatures. Accelerated aging experiments (e.g., exposure to controlled humidity) coupled with <sup>1</sup>H/<sup>19</sup>F NMR or IR spectroscopy can track degradation products like phenanthrols or triflic acid (TfOH). Evidence suggests that triflates with bulky substituents (e.g., trimethylsilyl groups) exhibit enhanced kinetic stability compared to simpler alkyl triflates .
Q. What spectroscopic techniques are most effective for confirming the structure of 3-Trimethylsilyl-4-phenanthryl triflate?
Key techniques include:
- <sup>19</sup>F NMR : The triflate group (SO2CF3) resonates near δ -78 ppm, distinct from free TfOH (δ -78 to -80 ppm) .
- IR spectroscopy : Strong absorptions at ~1220 cm<sup>-1</sup> (S=O asymmetric stretch) and ~1410 cm<sup>-1</sup> (C-F stretches) confirm triflate functionality .
- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis resolves steric effects from the trimethylsilyl and phenanthryl groups .
Advanced Research Questions
Q. How does the triflate group’s leaving ability compare to other sulfonate esters in solvolysis reactions, and what mechanistic insights apply to 3-Trimethylsilyl-4-phenanthryl triflate?
Triflates are superior leaving groups due to the strong electron-withdrawing effect of the CF3 group, which stabilizes the transition state during solvolysis. Kinetic studies show triflates undergo solvolysis ~10<sup>4</sup> times faster than tosylates . For 3-Trimethylsilyl-4-phenanthryl triflate, steric hindrance may slow nucleophilic attack, requiring polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures (60–100°C). Mechanistic probes like <sup>18</sup>O isotopic labeling or Hammett analysis can elucidate rate-limiting steps .
Q. What role does 3-Trimethylsilyl-4-phenanthryl triflate play in transition-metal-catalyzed cross-coupling reactions, and how do ligand effects influence reactivity?
In nickel- or palladium-catalyzed reactions (e.g., Catellani annulation), aryl triflates serve as electrophilic partners. The triflate’s weak coordination to metals (compared to halides) facilitates oxidative addition. Ligands like PPh2Me or BTMG modulate catalyst turnover: kinetic studies reveal zero-order dependence on aryl triflate concentration, indicating oxidative addition is not rate-limiting. Sterically demanding ligands may suppress β-hydride elimination, favoring coupling over side reactions .
Q. How can researchers resolve contradictions in detecting reactive intermediates during triflate-mediated reactions?
Discrepancies between observable intermediates (e.g., via NMR) and actual reactive species require advanced techniques:
- In-situ NMR/IR : Captures transient intermediates like α-triflate ions or metal-coordinated species .
- Computational modeling : DFT studies (e.g., B3LYP/6-311++G(d,p)) predict relative stabilities of intermediates and transition states .
- Isotopic trapping : Using deuterated solvents or <sup>13</sup>C-labeled substrates clarifies reaction pathways .
Q. What strategies enhance the catalytic efficiency of triflate-containing systems in Friedel-Crafts or acylation reactions?
Composite catalysts (e.g., TfOH + rare earth triflates) synergistically activate substrates. For example, in solvent-free Friedel-Crafts acylation, TfOH protonates benzoyl chloride, while Re(OTf)3 stabilizes the acylium ion. Optimizing molar ratios (e.g., 1:1 TfOH:Re(OTf)3) improves yields by 20–30% compared to single-component catalysts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
